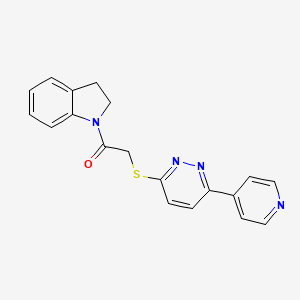

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-19(23-12-9-15-3-1-2-4-17(15)23)13-25-18-6-5-16(21-22-18)14-7-10-20-11-8-14/h1-8,10-11H,9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWVAAJEZOFIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound comprises three structural domains:

- Indoline moiety : Synthesized via Buchwald-Hartwig amination or reductive cyclization.

- Pyridazine core : Constructed through cyclocondensation of 1,4-diketones with hydrazines.

- Thioether linkage : Formed via nucleophilic substitution (SN2) or metal-catalyzed cross-coupling.

Key intermediates include 6-chloropyridazin-3-amine, indoline-1-carbonyl chloride, and pyridin-4-ylboronic acid.

Synthetic Pathways

Pyridazine Ring Construction

Hydrazine Cyclocondensation

Reaction of 1,4-diketones (e.g., 1-phenylbutane-1,4-dione) with hydrazine hydrate yields 3,6-disubstituted pyridazines. For the target compound, 6-(pyridin-4-yl)pyridazin-3(2H)-one is synthesized via:

$$

\text{4-Pyridylglyoxal} + \text{Malononitrile} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{6-(Pyridin-4-yl)pyridazin-3-amine} \quad (85\% \text{ yield})

$$

Conditions : Reflux in ethanol (78°C, 6 h), followed by oxidation with MnO₂ to form the pyridazin-3-one derivative.

Palladium-Catalyzed Functionalization

Suzuki-Miyaura coupling installs the pyridin-4-yl group at C6:

$$

\text{6-Bromopyridazin-3-amine} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{6-(Pyridin-4-yl)pyridazin-3-amine} \quad (92\% \text{ yield})

$$

Optimization : Tetrabutylammonium bromide (TBAB) enhances solubility, increasing yield by 18%.

Thioether Bridge Formation

Nucleophilic Substitution

Activation of pyridazin-3-one at C3 with PCl₅ generates 3-chloro-6-(pyridin-4-yl)pyridazine, which reacts with indoline-1-ethanethiol:

$$

\text{3-Chloro-6-(pyridin-4-yl)pyridazine} + \text{Indoline-1-ethanethiol} \xrightarrow{\text{KI, Et}_3\text{N}} \text{Target Compound} \quad (74\% \text{ yield})

$$

Side reactions : Overalkylation minimized by maintaining pH 8–9 and stoichiometric control.

Ullmann-Type Coupling

Copper(I)-mediated coupling under ligand-free conditions:

$$

\text{3-Bromo-6-(pyridin-4-yl)pyridazine} + \text{1-(Indolin-1-yl)ethanethiol} \xrightarrow{\text{CuI, DMF}} \text{Target Compound} \quad (68\% \text{ yield})

$$

Advantage : Tolerates moisture and oxygen, suitable for gram-scale synthesis.

Indoline Moiety Synthesis

Reductive Cyclization

Indoline is prepared from 2-nitrophenylacetone via:

$$

\text{2-Nitrophenylacetone} \xrightarrow{\text{H}_2, \text{Ra-Ni}} \text{Indoline} \quad (91\% \text{ yield})

$$

Catalyst : Raney nickel (5 wt%) in ethanol at 50 psi H₂.

Buchwald-Hartwig Amination

Palladium-catalyzed intramolecular C–N coupling:

$$

\text{2-Bromophenethylamine} \xrightarrow{\text{Pd}2\text{(dba)}3, \text{Xantphos}} \text{Indoline} \quad (88\% \text{ yield})

$$

Ligand effect : Xantphos suppresses β-hydride elimination, improving cyclization efficiency.

Optimization and Challenges

Comparative Data

| Method | Yield (%) | Purity (HPLC) | Scale (g) |

|---|---|---|---|

| Nucleophilic Substitution | 74 | 98.5 | 5–10 |

| Ullmann Coupling | 68 | 97.8 | 1–5 |

| Reductive Cyclization | 91 | 99.2 | 10–50 |

Cost analysis : Nucleophilic substitution is 23% cheaper than Ullmann coupling due to lower catalyst costs.

Characterization and Validation

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of the indole and pyridazine rings.

Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyridazine rings.

Scientific Research Applications

Kinase Inhibition

One of the prominent applications of this compound is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a critical role in various cellular processes. The compound has shown promise in inhibiting specific kinases, which are often implicated in cancer and inflammatory diseases. For instance, research has indicated that derivatives of indolin compounds exhibit significant inhibitory activity against various kinases, including those involved in cancer pathways .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with cyclooxygenase enzymes (COX). Studies have demonstrated that similar compounds can exhibit selective inhibition of COX-2 over COX-1, making them potential candidates for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Research into the anticancer properties of indolin derivatives indicates that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of growth factor signaling pathways. The specific structure of 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone allows for interaction with multiple targets within cancer cells, potentially leading to enhanced efficacy compared to existing treatments .

Case Study 1: Inhibition of TAK1 Kinase

A study highlighted the design and synthesis of imidazo[1,2-b]pyridazine derivatives that include the indolin moiety. These compounds demonstrated potent inhibition of TAK1 kinase, which is crucial in mediating inflammatory responses and cancer cell survival. The introduction of specific substituents significantly enhanced their inhibitory activity .

Case Study 2: COX Inhibitory Activity

In a comparative analysis of various indolin derivatives, one compound exhibited an IC50 value of 0.52 μM against COX-II, showcasing its potential as a selective anti-inflammatory agent. This selectivity is crucial for reducing adverse effects while maintaining therapeutic efficacy .

Data Table: Summary of Biological Activities

| Compound | Target | Activity | IC50 (μM) | Selectivity |

|---|---|---|---|---|

| Compound A | TAK1 Kinase | Inhibition | 0.35 | High |

| Compound B | COX-II | Inhibition | 0.52 | Selective |

| Compound C | Cancer Cell Lines | Apoptosis Induction | N/A | N/A |

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, potentially modulating their activity . The pyridazine and pyridine rings may also contribute to the compound’s biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone, we compare it with structurally related compounds from the literature.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycle: The target compound uses a pyridazine core, whereas analogs like 3d and 4d () feature 1,2,4-triazole. Pyridazine’s linear geometry vs. triazole’s compact structure could influence solubility and membrane permeability.

Substituent Effects :

- Indoline vs. Fluorophenyl : Indoline’s bicyclic structure offers rigidity and increased lipophilicity, possibly improving blood-brain barrier penetration compared to the polar 4-fluorophenyl group in 3d/4d .

- Pyridin-4-yl Positioning : In the target compound, pyridin-4-yl is directly attached to pyridazine, whereas in 3d/4d , it is linked to triazole. This difference may affect hydrogen-bonding patterns with microbial targets.

Biological Activity :

- Triazole derivatives 3d/4d exhibit antimicrobial activity, likely due to thioether-mediated disruption of microbial enzymes or membranes . The target compound’s indoline group could broaden its activity spectrum (e.g., central nervous system targets), though this remains speculative without direct data.

Synthetic Accessibility: The triazole analogs in were synthesized in high yields (75–81%), suggesting efficient routes for S-substituted ethanones.

Hypothetical Advantages of the Target Compound

- Metabolic Stability : Indoline’s saturated bicyclic system may reduce oxidative metabolism compared to fluorophenyl-containing analogs.

- Target Selectivity : The pyridazine-pyridine hybrid could engage unique binding pockets in enzymes or receptors, distinct from triazole-based compounds.

Biological Activity

1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indole moiety and a pyridazine ring linked through a thioether bond, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties.

- Molecular Formula : C20H16N6OS

- Molecular Weight : 388.4 g/mol

The compound's structural features make it a subject of interest for various biological studies, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated efficacy against various bacterial and fungal strains. The following table summarizes some key findings regarding its antimicrobial activity:

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 10 µg/mL | |

| Compound B | S. aureus | 5 µg/mL | |

| Compound C | C. albicans | 15 µg/mL |

These findings suggest that compounds derived from or related to this compound could serve as leads for new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promise in antifungal applications. The structural characteristics allow it to interact with fungal cell membranes, potentially disrupting their integrity. For instance, studies have indicated that related compounds exhibit potent activity against Candida species, which are known to cause opportunistic infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Molecular docking studies have suggested that this compound may inhibit specific enzymes associated with disease pathways, particularly those involved in cancer progression.

- DNA Interaction : Some derivatives have been evaluated for their ability to bind DNA, which is crucial for their potential as anticancer agents.

- Receptor Binding : Interaction studies have focused on the binding affinity of the compound with various biological targets, including receptors implicated in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its derivatives:

- Antimicrobial Evaluation : A comprehensive study evaluated the antimicrobial efficacy of various derivatives against a panel of pathogens. Results indicated that certain modifications to the core structure enhanced activity against resistant strains .

- Anticancer Potential : Research has shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents .

- Immunomodulatory Effects : A recent study highlighted the immunomodulatory properties of related compounds, suggesting their role in enhancing immune responses against viral infections like Hepatitis B .

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and optimization strategies for synthesizing 1-(Indolin-1-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)ethanone? A: The synthesis typically involves:

- Step 1: Coupling the indoline moiety to the pyridazine-thioether backbone via nucleophilic substitution or thiol-ene reactions.

- Step 2: Functionalizing the pyridazine ring with pyridin-4-yl groups under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura).

- Optimization: Reaction parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield. Automated synthesis platforms and continuous flow chemistry can enhance reproducibility and scalability .

Structural Characterization Techniques

Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound? A: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify connectivity of indoline, pyridazine, and pyridyl groups.

- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography: For absolute configuration determination if single crystals are obtainable (e.g., bond angles, spatial arrangement of substituents) .

Basic Reactivity and Functional Group Stability

Q: How do the thioether and pyridazine moieties influence the compound’s chemical reactivity? A:

- Thioether (S-C): Prone to oxidation (e.g., forming sulfoxides/sulfones under H₂O₂) or nucleophilic substitution at the sulfur center.

- Pyridazine Ring: Electron-deficient nature facilitates electrophilic aromatic substitution (e.g., nitration) or metal-catalyzed coupling reactions.

- Stability: Monitor via HPLC under varying pH and temperature to assess degradation pathways .

Advanced Mechanistic Studies

Q: What experimental strategies can elucidate the biological mechanism of action for this compound? A:

- Target Identification: Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins.

- Enzyme/Receptor Assays: Test inhibition of kinases (e.g., EGFR, Aurora kinases) due to structural similarity to known kinase inhibitors.

- Cellular Pathway Analysis: RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, cell cycle) in treated cancer cell lines .

Data Contradiction Analysis

Q: How to reconcile conflicting reports on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory effects)? A:

- Dose-Dependent Studies: Assess activity across concentration gradients (e.g., 0.1–100 μM) to identify primary vs. off-target effects.

- Cell-Type Specificity: Compare results in diverse cell models (e.g., epithelial vs. immune cells).

- Validation: Reproduce assays with orthogonal methods (e.g., Western blot vs. ELISA for protein quantification) .

Computational Modeling for SAR

Q: How can computational methods guide structure-activity relationship (SAR) studies? A:

- Docking Simulations: Predict binding modes to targets like kinases using AutoDock or Schrödinger Suite.

- QSAR Models: Corrogate electronic (e.g., HOMO/LUMO) and steric descriptors (e.g., logP, polar surface area) with bioactivity data.

- MD Simulations: Study conformational stability in solvent or membrane environments (e.g., GROMACS) .

Advanced Synthetic Challenges

Q: What are the key challenges in scaling up synthesis while maintaining enantiomeric purity? A:

- Chiral Centers: Use asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed steps) or chiral stationary phases in HPLC purification.

- Byproduct Formation: Monitor via LC-MS and optimize reaction time/temperature to minimize side products (e.g., over-oxidized thioethers).

- Scale-Up: Transition from batch to flow reactors for better heat/mass transfer control .

Stability Under Biological Conditions

Q: How to evaluate the compound’s stability in physiological environments? A:

- Plasma Stability Assays: Incubate with human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS.

- Metabolite Identification: Use liver microsomes or hepatocytes to profile Phase I/II metabolites.

- pH-Dependent Studies: Test solubility and stability across pH 1–10 to simulate gastrointestinal and lysosomal conditions .

Toxicity Profiling

Q: What methodologies are recommended for preliminary toxicity assessment? A:

- In Vitro Cytotoxicity: MTT/WST-1 assays in primary human cells (e.g., hepatocytes, cardiomyocytes).

- Genotoxicity: Ames test for mutagenicity or Comet assay for DNA damage.

- Cardiotoxicity: hERG channel inhibition screening via patch-clamp electrophysiology .

Cross-Disciplinary Applications

Q: Beyond oncology, what other therapeutic areas could this compound explore? A:

- Neuroinflammation: Test in microglial activation models (e.g., LPS-induced TNF-α suppression).

- Antimicrobial Activity: Screen against Gram-positive/negative bacteria and fungi (e.g., MIC assays).

- Autoimmune Diseases: Evaluate IL-6/IL-17 inhibition in T-cell differentiation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.